2,3-Dimethyl-3H-indole
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Overview
Description
2,3-Dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . The compound this compound is characterized by its two methyl groups attached to the indole ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3H-indole can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethylindolenine with dimethylformamide and phosphorus oxychloride, followed by hydrolysis . This method typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimeric products, such as the dimer of 3-hydroxy-2,3-dimethylindolenine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Dimeric oxidation products.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2,3-Dimethyl-3H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound’s electron-rich indole ring allows it to participate in various biochemical reactions, including binding to receptors and enzymes . This interaction can modulate biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Indole: The parent compound, known for its aromatic properties and biological activities.
2,3,3-Trimethylindolenine: A closely related compound with similar structural features.
Indole-3-acetic acid: A plant hormone derived from indole, involved in growth regulation.
Uniqueness: 2,3-Dimethyl-3H-indole is unique due to its specific substitution pattern, which influences its reactivity and biological properties. The presence of two methyl groups at positions 2 and 3 of the indole ring distinguishes it from other indole derivatives and contributes to its distinct chemical behavior .
Properties
IUPAC Name |
2,3-dimethyl-3H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQWMXNMCDOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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